Isotope-Labeled Availability for VAP-1 Inhibitor Development
The specific utility of 4-(4-Bromo-3-fluorophenyl)morpholine in the context of Vascular Adhesion Protein-1 (VAP-1) inhibitor development is further evidenced by the commercial availability of its deuterated analog, 4-(4-Bromo-3-fluorophenyl)morpholine-d8. This labeled compound is explicitly marketed for use in the preparation of VAP-1 inhibitors . This contrasts with its closest positional isomers, 4-(4-Bromo-2-fluorophenyl)morpholine and 2-(4-bromo-3-fluorophenyl)morpholine, which lack this specific commercial availability for labeled VAP-1 inhibitor studies.
| Evidence Dimension | Commercial Availability of Deuterated Analog for Specific Application |
|---|---|
| Target Compound Data | 4-(4-Bromo-3-fluorophenyl)morpholine-d8 available |
| Comparator Or Baseline | 4-(4-Bromo-2-fluorophenyl)morpholine; 2-(4-bromo-3-fluorophenyl)morpholine |
| Quantified Difference | Not applicable (qualitative commercial availability) |
| Conditions | Market analysis of commercial chemical suppliers (e.g., CymitQuimica, Laiyao Biological Technology) |
Why This Matters
The availability of a deuterated standard directly supports the use of the parent compound in VAP-1 related research, a specific application not shared by its closest analogs.
